9-Hexadecen-1-ol
Description
(E)-9-Hexadecen-1-ol is an organic compound with the chemical formula C16H32O. It is structurally defined as a 16-carbon chain alcohol containing a single double bond located at the ninth carbon position. The designation "(E)-" specifies the stereochemistry of this double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.
| Property | Value |
| Molecular Formula | C16H32O |
| Molecular Weight | 240.42 g/mol |
| CAS Number | 64437-47-4 |
| Synonyms | trans-9-Hexadecen-1-ol, (9E)-9-Hexadecen-1-ol |
Long-chain unsaturated alcohols are a pivotal class of molecules in the natural world, particularly in the realm of insect communication. Many of these compounds function as pheromones, which are chemical signals released by an organism that trigger a specific behavioral or physiological response in another individual of the same species.
These alcohols and their derivatives, such as acetates and aldehydes, are primary components of the sex pheromones of numerous insect species, especially within the order Lepidoptera (moths and butterflies). Female moths, for instance, often release a precise blend of these compounds to attract males for mating. The specific compounds, their ratios, and their stereochemistry are often unique to a species, forming a chemical signature that ensures reproductive isolation.
The biological functions of these molecules are diverse and critical for the survival and reproduction of many organisms. They are involved in:
Mate Location: Acting as powerful attractants over long distances.
Courtship Rituals: Playing a role in close-range communication and mate acceptance.
Aggregation: Signaling individuals to gather at a specific location.
Trail-Following: Guiding social insects to food sources or nests.
The study of these compounds is a cornerstone of chemical ecology, providing insights into evolution, species diversification, and the intricate chemical language that governs interactions between living organisms.
The biological activity of unsaturated long-chain alcohols is profoundly dependent on their stereochemistry. The terms (E) and (Z) are used to describe the geometry of the double bond, which cannot rotate freely. This restricted rotation gives rise to stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements.
(Z)-isomer (cis): The higher-priority groups on each carbon of the double bond are on the same side ("Z" from the German zusammen, meaning together).
(E)-isomer (trans): The higher-priority groups on each carbon of the double bond are on opposite sides ("E" from the German entgegen, meaning opposite).
In the case of 9-Hexadecen-1-ol, the two stereoisomers are (Z)-9-Hexadecen-1-ol and (E)-9-Hexadecen-1-ol. The (Z)-isomer is a well-documented component of the sex pheromone blend for numerous moth species, including those in the genera Heliothis and Helicoverpa. For these species, (Z)-9-Hexadecen-1-ol is a key attractant for males.
The biological relevance of (E)-9-Hexadecen-1-ol is often defined by its relationship to its (Z) counterpart. In the highly specific world of insect pheromones, the "wrong" isomer can have several effects:
Inactivity: In many cases, the (E)-isomer is biologically inactive and does not elicit a behavioral response from insects that use the (Z)-isomer.
Antagonism/Inhibition: The presence of the (E)-isomer in a pheromone blend can act as an antagonist, disrupting or completely inhibiting the attraction of males to the (Z)-isomer researchgate.net. This inhibitory effect is a crucial mechanism for maintaining reproductive isolation between closely related species that might use similar chemical components in their pheromones. For example, if one species uses the pure (Z)-isomer and another uses a blend, the presence of the (E)-isomer can prevent cross-attraction.
While not typically a primary attractant itself, the study of (E)-9-Hexadecen-1-ol is vital for understanding the specificity of pheromone perception. Research into its synthesis and biological testing helps to elucidate the precise structural requirements for receptor binding in insect antennae and the subsequent neural signaling that leads to a behavioral response. Therefore, the significance of (E)-9-Hexadecen-1-ol in chemical ecology lies not in its role as a primary signal, but in its crucial function in modulating and ensuring the fidelity of chemical communication systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-hexadec-9-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIYNOAMNIKVKF-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880843 | |
| Record name | hexadecen-1-ol, trans-9- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64437-47-4 | |
| Record name | hexadecen-1-ol, trans-9- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Strategies for E 9 Hexadecen 1 Ol and Its Analogs
Stereoselective Olefination Approaches
Olefination reactions, which involve the formation of a carbon-carbon double bond, are a cornerstone of modern organic synthesis. For the preparation of (E)-9-Hexadecen-1-ol, methods that favor the formation of the trans isomer are of paramount importance.
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). wikipedia.orgnbinno.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the substituents on the ylide.
Stabilized Ylides: When the ylide is "stabilized" by an electron-withdrawing group (e.g., an ester or ketone) on the carbon bearing the negative charge, the reaction thermodynamically favors the formation of the more stable (E)-alkene. wikipedia.orgorganic-chemistry.org This is because the intermediates in the reaction pathway are able to equilibrate to the more stable anti-conformation, which leads to the trans product. A plausible synthesis for (E)-9-Hexadecen-1-ol using a stabilized Wittig reagent would involve the reaction of heptyltriphenylphosphonium ylide with an appropriate nine-carbon aldehyde that has a protected hydroxyl group.
Schlosser Modification: For non-stabilized ylides (where the group attached to the carbanion is an alkyl group), the reaction typically yields the (Z)-alkene under standard, salt-free conditions. wikipedia.org However, the Schlosser modification allows for the selective synthesis of (E)-alkenes from these same non-stabilized ylides. synarchive.comorganic-chemistry.org This modification involves the use of a strong base like phenyllithium at low temperatures to deprotonate the intermediate betaine, followed by a protonation step that leads to the more stable threo-betaine, which then eliminates to form the (E)-alkene. wikipedia.orgorganic-chemistry.org
A general synthetic scheme for (E)-9-Hexadecen-1-ol via the Wittig reaction could involve reacting heptanal with the ylide generated from (9-hydroxynonyl)triphenylphosphonium bromide. The hydroxyl group would need to be protected (e.g., as a tetrahydropyranyl ether) before the reaction and deprotected afterward.
| Wittig Reaction Variant | Ylide Type | Typical Stereoselectivity | Key Conditions |
| Standard Wittig | Stabilized (e.g., R=COOR') | Predominantly (E) | Thermodynamic control |
| Schlosser Modification | Non-stabilized (e.g., R=alkyl) | Predominantly (E) | Low temperature, excess strong base (e.g., PhLi) |
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions instead of phosphonium ylides. wikipedia.orgalfa-chemistry.com This reaction is renowned for its high (E)-selectivity in alkene synthesis, particularly when the phosphonate reagent contains anion-stabilizing groups. nbinno.comorganicchemistrydata.org
Key advantages of the HWE reaction over the traditional Wittig reaction include the higher nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate byproduct. alfa-chemistry.com The reaction generally proceeds via a mechanism that favors an anti-periplanar transition state, leading to the formation of the trans-alkene. alfa-chemistry.com
The synthesis of (E)-9-Hexadecen-1-ol via the HWE reaction would typically involve the reaction of a phosphonate ester, such as diethyl (heptyl)phosphonate, with a nine-carbon aldehyde containing a protected alcohol, like 9-(tetrahydro-2H-pyran-2-yloxy)nonanal. The phosphonate is first deprotonated with a base like sodium hydride (NaH) to form the nucleophilic carbanion, which then reacts with the aldehyde. organic-chemistry.org
| Parameter | Description |
| Reactants | Aldehyde or ketone and a phosphonate carbanion |
| Key Reagent | Phosphonate ester (e.g., trialkyl phosphonoacetate) |
| Base | Typically NaH, but others like NaOMe or BuLi can be used organic-chemistry.org |
| Primary Product | (E)-Alkene |
| Byproduct | Water-soluble dialkyl phosphate salt |
| Advantages | High (E)-selectivity, more reactive carbanion than Wittig, easy byproduct removal alfa-chemistry.com |
Alkyne Semi-Hydrogenation Methodologies for trans-Isomer Production
An alternative major strategy for the synthesis of (E)-alkenes is the stereoselective semi-hydrogenation of a corresponding alkyne. This approach involves the creation of a carbon-carbon triple bond at the desired position (C9-C10) followed by a reduction that selectively adds two hydrogen atoms in an anti-fashion across the triple bond.
The most classic and reliable method for converting an internal alkyne to a trans-alkene is the dissolving metal reduction, often referred to as a type of Birch reduction. youtube.comyoutube.com This reaction typically employs an alkali metal, such as sodium or lithium, dissolved in liquid ammonia at low temperatures (-33°C or lower). youtube.comyoutube.com
The mechanism involves the transfer of a single electron from the metal to the alkyne, forming a radical anion intermediate. youtube.com This intermediate is then protonated by the ammonia solvent to give a vinylic radical. A second electron transfer from another metal atom produces a vinylic anion. This vinylic anion adopts the more stable trans-configuration to minimize steric repulsion before being protonated a second time to yield the final (E)-alkene. youtube.com For the synthesis of (E)-9-Hexadecen-1-ol, the precursor would be 9-hexadecyn-1-ol.
| Reagent | Role |
| Alkyne (e.g., 9-Hexadecyn-1-ol) | Substrate for reduction |
| Sodium (Na) or Lithium (Li) metal | Reducing agent (electron source) |
| Liquid Ammonia (NH₃) | Solvent and proton source |
| Product Stereochemistry | trans (E) |
While catalytic hydrogenation of alkynes is a powerful tool, most common catalysts, such as the Lindlar catalyst, are designed for syn-addition of hydrogen, leading to (Z)-alkenes. wisc.edu Achieving trans-selectivity through catalytic hydrogenation is more challenging and less common.
However, research has led to the development of specific transition metal catalysts that can favor the formation of (E)-alkenes from alkynes. Ruthenium-based catalysts, in particular, have shown promise in promoting trans-hydrogenation. wisc.eduacs.org For instance, certain ruthenium hydride complexes can catalyze the hydrogenation of alkynes to give the trans-alkene with high selectivity under low hydrogen pressure. acs.org Other approaches involve a two-step process using a ruthenium-catalyzed trans-hydrosilylation followed by protodesilylation. wisc.edu These catalytic methods offer a valuable alternative to the stoichiometric dissolving metal reductions, often with better functional group tolerance and milder reaction conditions. wisc.eduresearchgate.net
Synthetic Routes to Related Hexadecen-1-ol Isomers
The synthesis of isomers of (E)-9-Hexadecen-1-ol is also of significant chemical interest. The most common isomer is the cis or (Z) form.
Derivatization Chemistry of (E)-9-Hexadecen-1-ol
The derivatization of (E)-9-Hexadecen-1-ol is crucial for modifying its physical and chemical properties, leading to the creation of new molecules with tailored functionalities. The primary sites for chemical modification are the terminal hydroxyl group and the internal double bond. This section will delve into two of the most significant derivatization reactions: esterification and oxidation.
Esterification Reactions
Esterification is a fundamental reaction in organic chemistry where an alcohol reacts with a carboxylic acid or its derivative to form an ester. This process is widely used to convert (E)-9-Hexadecen-1-ol into various ester derivatives, which can have applications as fragrances, lubricants, and pheromones. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.
The general reaction for the esterification of (E)-9-Hexadecen-1-ol is as follows:
(E)-9-Hexadecen-1-ol + R-COOH ⇌ (E)-9-Hexadecenyl-1-R-oate + H₂O
To drive the equilibrium towards the formation of the ester, an excess of the alcohol or the carboxylic acid is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation.
Table 1: Examples of Esterification Reactions of Alcohols
| Alcohol | Carboxylic Acid | Catalyst | Conditions | Product |
| Ethanol | Acetic Acid | Sulfuric Acid | Heating | Ethyl acetate (B1210297) |
| Methanol | Salicylic Acid | Sulfuric Acid | Heating | Methyl salicylate |
| Propan-1-ol | Ethanoic Acid | Sulfuric Acid | Heating | Propyl ethanoate |
While specific research detailing a wide array of esterification reactions for (E)-9-Hexadecen-1-ol is not extensively documented in readily available literature, the principles of Fischer esterification are broadly applicable. The reactivity of the primary hydroxyl group in (E)-9-Hexadecen-1-ol is comparable to other primary alcohols, allowing for a predictable outcome with various carboxylic acids.
Oxidation Pathways to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol group in (E)-9-Hexadecen-1-ol can yield either the corresponding aldehyde, (E)-9-Hexadecenal, or the carboxylic acid, (E)-9-Hexadecenoic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes:
The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A commonly employed reagent for this transformation is Pyridinium Chlorochromate (PCC). semanticscholar.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (CH₂Cl₂), to avoid the formation of the hydrate from the aldehyde, which would be susceptible to further oxidation. researchgate.net
A relevant example is the oxidation of the cis-isomer, (Z)-9-hexadecen-1-ol, to (Z)-9-hexadecenal using pyridinium chlorochromate in the presence of silica gel in anhydrous methylene chloride. This process resulted in a high yield of the aldehyde, demonstrating the efficacy of PCC for this type of transformation. nih.gov The reactivity of the trans-isomer is expected to be analogous.
Table 2: Oxidation of Primary Alcohols to Aldehydes
| Alcohol | Oxidizing Agent | Solvent | Key Conditions | Product |
| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Dichloromethane | Anhydrous | Aldehyde |
| (Z)-9-Hexadecen-1-ol | Pyridinium Chlorochromate (PCC) / Silica Gel | Methylene Chloride | Anhydrous, Room Temperature | (Z)-9-Hexadecenal |
Oxidation to Carboxylic Acids:
For the complete oxidation of (E)-9-Hexadecen-1-ol to (E)-9-Hexadecenoic acid, stronger oxidizing agents are required. The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective method for converting primary alcohols to carboxylic acids. nih.govresearchgate.netnih.gov The reaction is typically carried out in acetone. researchgate.net
The mechanism involves the initial oxidation of the alcohol to the aldehyde, which then forms a hydrate in the aqueous acidic medium. This hydrate is subsequently oxidized to the carboxylic acid. researchgate.net The presence of water is crucial for the reaction to proceed to the carboxylic acid stage. researchgate.net
Table 3: Oxidation of Primary Alcohols to Carboxylic Acids
| Alcohol | Oxidizing Agent | Solvent | Key Conditions | Product |
| Primary Alcohol | Jones Reagent (CrO₃, H₂SO₄, H₂O) | Acetone | Aqueous, Acidic | Carboxylic Acid |
Biosynthesis and Enzymatic Pathways of Hexadecen 1 Ol Derivatives
Fatty Acid Precursors and Desaturation Mechanisms
The initial steps in the biosynthesis of many unsaturated fatty alcohols involve the modification of saturated fatty acids by desaturase enzymes.
Role of Palmitoleic Acid (cis-9-Hexadecenoic Acid) as a Biosynthetic Intermediate
Palmitoleic acid (cis-9-hexadecenoic acid) is a key monounsaturated omega-7 fatty acid that serves as a precursor in the biosynthesis of various lipids. atamanchemicals.comnih.gov It is primarily synthesized from palmitic acid through the action of the enzyme stearoyl-CoA desaturase-1 (SCD1). atamanchemicals.combalsinde.org This enzyme introduces a double bond at the delta-9 position of the fatty acyl-CoA chain. balsinde.org Palmitoleic acid is a common constituent of the glycerides in human adipose tissue and is also found in various plant and animal sources. atamanchemicals.comnih.gov While it is a known precursor in lipid metabolism, its direct role as a biosynthetic intermediate for (E)-9-hexadecen-1-ol is part of a broader pathway of fatty acid modifications.
Delta-9 Desaturase Activity in Unsaturated Fatty Alcohol Biosynthesis
Delta-9 desaturases are a crucial class of enzymes that introduce a double bond at the ninth carbon position of a fatty acyl chain, converting saturated fatty acids into monounsaturated fatty acids. researchgate.netmicrobiologyjournal.orgfrontiersin.org This process is fundamental for the production of a wide range of unsaturated fatty acids, which are essential components of cell membranes and precursors for signaling molecules. nih.govmdpi.com In the context of insect pheromone biosynthesis, delta-9 desaturases play a pivotal role in creating the specific unsaturated fatty acid precursors required for pheromone production. researchgate.net For instance, these enzymes can act on palmitic acid (C16:0) to produce palmitoleic acid (C16:1Δ9), a precursor for some C16 pheromone components. researchgate.netresearchgate.net The activity of these desaturases is a key determinant of the final pheromone blend produced by an organism. researchgate.net
Reductase and Acetyltransferase Enzyme Systems in Pheromone Production
Following desaturation, the modified fatty acyl-CoA precursors undergo further transformations by reductase and acetyltransferase enzymes to yield the final pheromone components.
Fatty acyl-CoA reductases (FARs) are responsible for reducing the carboxyl group of a fatty acyl-CoA to an alcohol, forming the corresponding fatty alcohol. biorxiv.orggoogle.com This is a critical step in the biosynthesis of many moth sex pheromones. biorxiv.orgbiorxiv.org For example, in the production of (Z)-11-hexadecen-1-ol, a common pheromone component, a specific FAR reduces (Z)-11-hexadecenoyl-CoA to the corresponding alcohol. google.comnih.gov
In many cases, the fatty alcohol is the final active pheromone. However, in some species, it is further modified by an acetyltransferase (AT). These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, producing a fatty acyl acetate (B1210297). biorxiv.orggoogle.com This esterification is the final step in the biosynthesis of acetate-based pheromones, such as (Z)-11-hexadecenyl acetate. biorxiv.orgbiorxiv.org The specificity of both the reductase and acetyltransferase enzymes contributes to the diversity of pheromone structures. researchgate.netbiorxiv.org
| Enzyme Class | Function in Pheromone Biosynthesis | Example |
| Delta-9 Desaturase | Introduces a double bond at the C9 position of a fatty acyl chain. | Conversion of palmitic acid to palmitoleic acid. balsinde.org |
| Fatty Acyl-CoA Reductase (FAR) | Reduces a fatty acyl-CoA to a fatty alcohol. | Formation of (Z)-11-hexadecen-1-ol from (Z)-11-hexadecenoyl-CoA. google.comnih.gov |
| Acetyltransferase (AT) | Esterifies a fatty alcohol to produce a fatty acyl acetate. | Formation of (Z)-11-hexadecenyl acetate from (Z)-11-hexadecen-1-ol. biorxiv.orgbiorxiv.org |
Microbial Biotransformation Pathways
Microorganisms offer alternative and versatile routes for the production of valuable chemical compounds, including (E)-9-hexadecen-1-ol, through biotransformation. mdpi.comnmb-journal.com
Enzymatic Hydroxylation of Unsaturated Hydrocarbons
Certain microorganisms possess enzymes, such as cytochrome P450 monooxygenases, that can directly hydroxylate hydrocarbons. nih.govnih.govgoogle.comgoogle.com This process involves the insertion of an oxygen atom from molecular oxygen into a C-H bond, converting a hydrocarbon into an alcohol. wikipedia.org In the context of producing (E)-9-hexadecen-1-ol, this would involve the selective hydroxylation of the corresponding unsaturated hydrocarbon, (E)-9-hexadecene, at the terminal carbon. This regioselectivity is a key advantage of enzymatic catalysis. nih.gov
Degradation of Hexadecane by Microorganisms Leading to (E)-9-Hexadecen-1-ol
Several bacterial strains are capable of degrading long-chain alkanes like n-hexadecane. nih.govnih.govajol.info The initial step in this aerobic degradation pathway is often the terminal oxidation of the alkane to the corresponding primary alcohol, 1-hexadecanol (B1195841), catalyzed by an alkane hydroxylase. nih.gov Subsequent enzymatic steps can introduce unsaturation. For instance, some bacteria can convert 1-hexadecanol to hexadecen-1-ol. inderscience.com One study specifically detected the formation of trans-9-hexadecen-1-ol during the degradation of n-hexadecane by Bacillus cereus DQ01, indicating a pathway where the saturated alkane is first hydroxylated and then desaturated. inderscience.com
| Microbial Process | Substrate | Key Enzyme(s) | Product |
| Enzymatic Hydroxylation | (E)-9-Hexadecene | Cytochrome P450 Monooxygenase | (E)-9-Hexadecen-1-ol google.comgoogle.com |
| Alkane Degradation | n-Hexadecane | Alkane Hydroxylase, Desaturase | (E)-9-Hexadecen-1-ol inderscience.com |
De Novo Biosynthesis in Specific Organisms
The de novo biosynthesis of hexadecen-1-ol, and specifically its isomers, is a complex enzymatic process primarily understood in the context of insect pheromone production and, more recently, through metabolic engineering in microbial and plant systems. The synthesis originates from common fatty acid biosynthetic pathways, followed by specific modifications to create the final unsaturated alcohol. The focus here is on the enzymatic steps leading to the formation of hexadecen-1-ol derivatives, with particular attention to the trans-9- isomer.
The general pathway for the biosynthesis of C16 unsaturated alcohols like hexadecen-1-ol begins with a saturated 16-carbon fatty acyl-CoA, typically palmitoyl-CoA, which is a product of de novo fatty acid synthesis. This precursor then undergoes a series of enzymatic reactions, primarily desaturation and reduction, to yield the final alcohol product.
The key enzymes involved in this transformation are:
Fatty Acyl-CoA Desaturases: These enzymes are crucial for introducing a double bond at a specific position and with a specific stereochemistry (cis or trans) into the fatty acyl chain. The position and configuration of this double bond are critical for the biological activity of the resulting compound, especially in its role as an insect pheromone. For the synthesis of 9-hexadecen-1-ol, a Δ9-desaturase is required. These are non-heme, iron-containing enzymes that utilize molecular oxygen and reducing equivalents, often from a cytochrome b5 cofactor, to catalyze the desaturation. The amino acid sequence of the desaturase enzyme largely determines the position and stereochemistry of the double bond.
Fatty Acyl-CoA Reductases (FARs): Following desaturation, the resulting unsaturated fatty acyl-CoA is converted to the corresponding alcohol. This reduction is catalyzed by fatty acyl-CoA reductases. These enzymes typically catalyze a two-step reduction, first to an aldehyde intermediate and then to the final fatty alcohol.
While the biosynthesis of the (Z)-9 and (Z)-11 isomers of hexadecen-1-ol is well-documented in various moth species and engineered organisms, specific details on the complete de novo biosynthesis of trans-9-hexadecen-1-ol in a native organism are less defined in publicly available research. However, the production of both (E)-9-Hexadecen-1-ol (trans-9) and (Z)-9-Hexadecen-1-ol has been described in the context of recombinant microorganisms, indicating that the fundamental enzymatic machinery can be assembled to produce this specific isomer. google.com For instance, a Δ9-desaturase from the corn earworm, Helicoverpa zea, has been identified and used in such biosynthetic pathways. google.com
In some insects, the production of specific pheromone blends containing different isomers is achieved through the action of distinct desaturases. It is plausible that the synthesis of the trans-9- isomer involves a specific Δ9-desaturase that produces a trans double bond, or an isomerase that converts a cis double bond to a trans configuration, although the former is more commonly cited in the context of initial biosynthesis.
Recent research has also demonstrated the production of various insect sex pheromones, including hexadecen-1-ol derivatives, in metabolically engineered yeast (Saccharomyces cerevisiae and Yarrowia lipolytica) and plants (Nicotiana benthamiana). researchgate.netresearchgate.net These systems rely on the introduction of heterologous genes encoding the necessary desaturases and reductases to create an artificial pathway for pheromone synthesis from the host's endogenous fatty acid pools.
The table below summarizes the key components involved in the biosynthesis of this compound derivatives based on findings from native and engineered systems.
| Organism/System | Precursor | Key Enzyme Class | Specific Enzyme Example | Product |
| Recombinant Microorganisms | Palmitoyl-CoA | Δ9-Desaturase | Z9 desaturase from Helicoverpa zea | (E/Z)-9-Hexadecen-1-ol google.com |
| Recombinant Microorganisms | Unsaturated Fatty Acyl-CoA | Fatty Acyl-CoA Reductase (FAR) | - | (E/Z)-9-Hexadecen-1-ol researchgate.net |
| Drosera bormannii (Plant) | Not specified | Not specified | Not specified | trans-9-Hexadecen-1-ol |
| Lagenaria siceraria (Plant) | Not specified | Not specified | Not specified | trans-9-Hexadecen-1-ol |
| Pseudomonas spp. (Bacterium) | Not specified | Not specified | Not specified | trans-9-Hexadecen-1-ol |
Occurrence and Distribution of E 9 Hexadecen 1 Ol in Biological Matrices
Presence in Insect Exocrine Glands and Secretions
(E)-9-Hexadecen-1-ol and its isomers are notable components of insect pheromone blends, playing a crucial role in chemical communication. In the Noctuidae family of moths, which includes many significant agricultural pests, C16 alcohols and aldehydes are common constituents of female sex pheromones. nih.govnih.gov Research on the variegated cutworm, Peridroma saucia, has identified (Z)-11-hexadecenyl acetate (B1210297) and (Z)-9-tetradecenyl acetate as key pheromone components. researchgate.net
While direct identification of the trans-9- isomer in exocrine glands is a subject of ongoing research, the presence of its stereoisomer, (Z)-9-hexadecen-1-ol, has been confirmed in the pheromone gland extracts of the female moth Heliothis subflexa. nih.gov This finding suggests that the biosynthetic pathways for producing various isomers of hexadecen-1-ol are present within this insect family. The specific blend of these isomers is often critical for species recognition and mating behavior.
Table 1: Related Pheromone Components in Noctuidae Moths
| Compound | Insect Species | Family | Function |
| (Z)-11-Hexadecenyl acetate | Peridroma saucia | Noctuidae | Major Pheromone Component |
| (Z)-9-Tetradecenyl acetate | Peridroma saucia | Noctuidae | Minor Pheromone Component |
| (Z)-9-Hexadecen-1-ol | Heliothis subflexa | Noctuidae | Pheromone Component |
| (Z)-11-Hexadecenal | Heliothis virescens | Noctuidae | Major Pheromone Component |
Note: This table includes related compounds to illustrate the prevalence of C16 unsaturated alcohols and their derivatives in moth pheromones.
Identification in Plant Essential Oils and Extracts
The analysis of volatile organic compounds in plants, particularly through methods like gas chromatography-mass spectrometry (GC-MS), has revealed a vast and complex array of chemical constituents in essential oils. diabloanalytical.com While the identification of specific long-chain unsaturated alcohols can be challenging due to their lower volatility compared to other essential oil components, evidence points to their presence in certain plant families.
For instance, within the Asteraceae family, which is known for producing a wide variety of secondary metabolites, fatty acid derivatives are common. A GC-MS analysis of the roots of Scorzonera undulata ssp. deliciosa identified 9-hexadecenoic acid as a notable component, indicating the presence of the C16 unsaturated backbone within this plant genus. semanticscholar.org Further research into the essential oils and extracts of other Asteraceae species, such as those from the genus Grindelia, is warranted to specifically identify (E)-9-Hexadecen-1-ol. The chemical profile of essential oils can be highly variable depending on the plant species, geographical location, and extraction method used. researchgate.netbiomedgrid.com
Detection in Microbial Metabolite Profiles
Microorganisms, particularly bacteria of the genus Streptomyces, are prolific producers of a vast range of secondary metabolites. nih.govmdpi.com Their metabolic pathways are known to synthesize a variety of bioactive compounds, including fatty acid derivatives. While the direct identification of (E)-9-Hexadecen-1-ol as a microbial metabolite is not yet widely documented, the capacity for microbial production of long-chain fatty alcohols is well-established. mdpi.com
Streptomyces species are known to possess the enzymatic machinery for fatty acid biosynthesis and modification, making them plausible sources for such compounds. nih.gov The exploration of microbial metabolites from diverse environments, such as desert soils, continues to uncover novel compounds and biosynthetic capabilities. mdpi.com Further investigation into the metabolomes of various bacterial and fungal strains, particularly those known to produce other long-chain lipids, may lead to the specific identification of (E)-9-Hexadecen-1-ol. Fermentation processes can also influence the production of specific metabolites, and analysis of fermented products, such as castor seeds, has revealed a rich profile of fatty acid derivatives. gsconlinepress.comiiste.orgscispace.com
Natural Occurrence in Mammalian Chemical Signals
Chemical communication in mammals is a complex process mediated by a variety of compounds secreted from specialized scent glands. oup.com GC-MS analysis of these secretions has been instrumental in identifying the volatile and semi-volatile compounds that convey information about sex, social status, and individual identity.
Research on the preputial gland secretions of the house mouse (Mus musculus) has identified 1-hexadecanol (B1195841) and 1-hexadecanol acetate as significant male-elevated compounds. oup.comnih.gov These findings highlight the role of C16 alcohols in mammalian chemical signaling. While the specific isomer was not identified as trans-9- in these studies, the presence of hexadecanol (B772) points to its importance in the chemical repertoire of this species. Similarly, studies on the clitoral gland secretions of female rats have also identified a complex mixture of volatile compounds, including various alcohols, that play a role in attracting the opposite sex. ias.ac.in
In the North American beaver (Castor canadensis), castoreum, a secretion from the castor sacs, is used for territorial marking. Analysis of castoreum has revealed a complex mixture of neutral compounds, although specific long-chain unsaturated alcohols have not been prominently reported. nih.govresearchgate.net The investigation of scent marks from a wider range of mammalian species is likely to reveal further instances of (E)-9-Hexadecen-1-ol and related compounds in their chemical communication systems.
Biological Roles and Mechanisms in Interspecific and Intraspecific Interactions
Pheromonal Communication in Arthropods
In the arthropod world, chemical signals are a primary mode of communication, governing behaviors from mating and aggregation to alarm and defense. Trans-9-Hexadecen-1-ol has been identified as a key component in the pheromone blends of several arthropod species, influencing their social and reproductive behaviors.
Within the order Hymenoptera, trans-9-Hexadecen-1-ol has been identified as a crucial male sex pheromone, particularly in bumblebees (genus Bombus). It is a component of the cephalic labial gland (CLG) secretions, which males use for scent marking and patrol flying to attract mates. Research has shown that each bumblebee species often produces a specific blend of compounds in these secretions, allowing for species recognition. researchgate.net
(E)-9-Hexadecen-1-ol, the trans isomer, is specifically isolated from the labial glands of certain Scandinavian bumblebees, including Bombus pratorum and Bombus lapidarius. royalsocietypublishing.org While the trans-isomer is noted in these species, the cis-isomer, (Z)-9-Hexadecen-1-ol, has been identified as the main component (42.1%) in the male labial gland secretions of the bumblebee Bombus ruderarius in Iran. mpg.de The presence of different isomers and their varying concentrations across species highlight the specificity of chemical signaling in these insects.
Table 1: Role of 9-Hexadecen-1-ol in Select Bumblebee Species
| Species | Isomer | Gland Source | Function |
|---|---|---|---|
| Bombus pratorum | trans-9- | Labial Gland | Male Sex Pheromone |
| Bombus lapidarius | trans-9- | Labial Gland | Male Sex Pheromone |
| Bombus ruderarius | (Z)-9- | Labial Gland | Main Pheromone Component |
| Bombus humilis | (Z)-9- | Not Specified | Pheromone |
| Bombus hypnorum | (Z)-9- | Not Specified | Pheromone |
This table is generated based on data from multiple sources. royalsocietypublishing.orgmpg.depherobase.com
In moths (order Lepidoptera), sex pheromones are typically complex blends of several compounds, and the precise ratio of these components is critical for attracting a conspecific mate. researchgate.net While alcohols like hexadecen-1-ol are common constituents, the specific roles can vary significantly. mpg.deroyalsocietypublishing.org
The cis-isomer, (Z)-9-Hexadecen-1-ol, is a known pheromone component in several moth species, including Helicoverpa assulta and Heliothis subflexa. pherobase.comresearchgate.net Another related compound, (Z)-11-hexadecen-1-ol (Z11-16:OH), is found in the pheromone glands of the well-studied moth Heliothis virescens. royalsocietypublishing.orgroyalsocietypublishing.org Although trans-9-Hexadecen-1-ol is classified as an insect pheromone, its specific function as a primary attractant or modulator in most moth species is less documented than its cis-isomer or other positional isomers. researchgate.net
The behavioral effect of a pheromone blend is not merely the sum of its parts; individual components can act synergistically to enhance attraction or antagonistically to inhibit it. Alcohols related to trans-9-Hexadecen-1-ol often act as behavioral modulators.
For instance, (Z)-11-hexadecen-1-ol (Z11-16:OH) can be antagonistic to males of certain Helicoverpa species. nih.gov Similarly, (Z)-9-Hexadecenol has been shown to decrease flight and mating behaviors induced by the main pheromone blend in male H. assulta moths, acting as an inhibitor. caymanchem.com The addition of structurally similar but unnatural compounds to a natural pheromone blend can significantly reduce male attraction, demonstrating the high specificity of the insect's olfactory system. annualreviews.org
Interactions are not limited to other pheromone components. Plant volatiles can also modulate an insect's response to sex pheromones. In some moths, certain plant-derived compounds can synergize the male response to the female-produced pheromone, potentially helping the male locate a female on a host plant. frontiersin.org
The ability of insects to distinguish between stereoisomers (molecules with the same chemical formula but different spatial arrangements, such as cis/trans or E/Z isomers) is fundamental to pheromone communication. This specificity begins at the molecular level with olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs) in the antennae.
The European Corn Borer moth, Ostrinia nubilalis, provides a classic example of this principle. It exists as two distinct pheromone races (Z and E) that use opposite ratios of Z11- and E11-tetradecenyl acetate (B1210297). Males of each race respond almost exclusively to their own female's blend. Functional studies of their olfactory receptors revealed that one receptor, OnOr6, is highly specific for the Z11-isomer and is at least 1,000 times less responsive to the E11-isomer. oup.com This high degree of isomer selectivity at the receptor level ensures the reproductive isolation between the two races. frontiersin.org This principle of high receptor specificity for one stereoisomer over another is a cornerstone of how insects like moths can differentiate between closely related chemical signals, a mechanism that would apply to the perception of trans-9-Hexadecen-1-ol versus its cis counterpart.
The detection of a pheromone component like trans-9-Hexadecen-1-ol initiates a cascade of neural events that culminate in a specific behavior. This process begins when the molecule binds to a specific olfactory receptor on an ORN housed within an antennal sensillum. nih.gov In many moth species, different populations of sensilla are tuned to different components of the pheromone blend. nih.gov
For example, in Heliothis moths, some sensilla house ORNs tuned specifically to the primary pheromone component, while others contain neurons that respond to secondary components or inhibitors, such as (Z)-11-hexadecen-1-ol. nih.gov The activation of these specialized neurons generates electrical signals that are sent to the antennal lobe of the moth's brain. The brain then integrates the signals from different ORN types to interpret the pheromone blend's ratio and identity, leading to a behavioral decision, such as initiating upwind flight toward the source or being repelled by an incorrect blend. annualreviews.orgsun.ac.za
Components in Moth Sex Pheromone Blends and their Behavioral Modulations
Semiochemical Functions in Vertebrate Chemical Communication
While the role of trans-9-Hexadecen-1-ol as a semiochemical is well-established in arthropods, its function in vertebrate chemical communication is not well-documented in the available scientific literature. One study investigating putative urinary semiochemicals in vertebrates identified the related compound trans-9-hexadecenoic acid, but not the alcohol. Other research has noted that the Z-isomer of 9-hexadecenol possesses virucidal and antibacterial properties, but this falls outside the scope of chemical communication. caymanchem.com Based on current findings, a clear role for trans-9-Hexadecen-1-ol as a pheromone or other semiochemical in vertebrates has not been established.
Constituent in Mammalian Scent Markings and Urinary Chemical Profiles
(E)-Hexadec-9-en-1-ol is a documented constituent of mammalian scent markings and urinary chemical profiles. For instance, it has been identified in the urine of the tree shrew (Tupaia belangeri), a small mammal native to Southeast Asia. tandfonline.comtandfonline.com Specifically, it was found to be a unique chemical component in the urine of wild tree shrews when compared to those acclimated to a laboratory setting. tandfonline.com This suggests a potential link between the compound and environmental or dietary factors of the wild population.
The compound has also been noted in the scent marks of other mammals. In white rhinos (Ceratotherium simum), (E)-9-Hexadecen-1-ol was detected in dung, which serves as a crucial medium for olfactory communication. up.ac.za Scent marks from various sources, including urine and dung, can relay a wide array of information about the signaller, such as territorial status, reproductive condition, group membership, and health. up.ac.za Furthermore, studies on the house mouse (Mus musculus) have identified (Z)-9-Hexadecen-1-ol, a stereoisomer of the trans form, in the preputial gland and urine, highlighting the role of such long-chain alcohols in the chemical signaling of this species. oup.com
Potential for Encoding Biological Information (e.g., Reproductive Status)
Similarly, in white rhinos, dung odor profiles are known to transmit information about sex, age, male territorial status, and the oestrous state of females. royalsocietypublishing.orgrhinoresourcecenter.com The complex blend of volatile compounds, which can include alcohols like (E)-9-Hexadecen-1-ol, allows these animals to communicate key reproductive and social information within their populations. up.ac.zaroyalsocietypublishing.org The analysis of volatile compounds in the urine of house mice also suggests that certain chemicals convey information about sex, dominance, and reproductive status, further supporting the role of compounds like hexadecenols in mammalian chemical communication. oup.com
Chemical Ecology of Plant-Insect Interactions
Plants produce a vast array of volatile organic compounds (VOCs) that mediate their interactions with other organisms, including insects. These chemical signals can act as attractants for pollinators or as repellents against herbivores.
Volatile Release from Plants Containing Hexadecen-1-ol
(E)-Hexadec-9-en-1-ol has been identified as a volatile compound emitted by various plants. For example, it is listed as a volatile found in the leaves of Aesculus trees, also known as horse chestnuts. mdpi.com The profile of VOCs released by these trees can influence the behavior of insects like the horse chestnut leaf miner (Cameraria ohridella). mdpi.com The emission of these compounds can be constitutive or induced by factors such as herbivore feeding. mdpi.com In asparagus (Asparagus officinalis), a related compound, 1-hexadecene (B165127), was detected in the headspace of plants, and its emission levels were altered by mechanical damage and herbivore feeding. tandfonline.com This indicates that the release of such long-chain compounds can be part of a plant's dynamic response to environmental stimuli.
Influence on Herbivore Behavior
The volatile compounds released by plants play a crucial role in the host selection process for many insects. mdpi.com These chemical cues can either attract herbivores to a suitable food source and oviposition site or deter them. mdpi.com For instance, in grass pea cultivars, a blend of VOCs including 1-hexadecene was found to act as a lure for the aphid Aphis craccivora. nih.govfrontiersin.org An artificial mixture containing 1-hexadecene, among other compounds, was shown to be attractive to female aphids, suggesting its potential use in developing lures for pest management. nih.govfrontiersin.org
Conversely, in other contexts, plant volatiles can be part of a defense mechanism. The profile of VOCs emitted by Aesculus leaves changes during feeding by the horse chestnut leaf miner, with some compounds acting as deterrents to female moths. mdpi.com The specific role of (E)-Hexadec-9-en-1-ol in this defensive blend is an area for further research. The interaction is complex, as the response of an insect to a particular compound can be dose-dependent and influenced by the presence of other volatiles.
Roles in Microbial Ecosystems
Microorganisms are capable of a vast range of metabolic activities, including the breakdown of complex organic molecules. (E)-Hexadec-9-en-1-ol has been implicated as an intermediate in some of these microbial processes.
Intermediates in Hydrocarbon Biodegradation Pathways
Certain bacteria have the ability to degrade hydrocarbons, which are major components of crude oil. This process of bioremediation is of significant environmental interest. Studies on Bacillus cereus DQ01, a bacterium isolated from oil-contaminated soil, have shown that it can degrade n-hexadecane. inderscience.com During the degradation process, (E)-Hexadec-9-en-1-ol (referred to as hexadecen-1-ol, trans-9- in the study) was detected as an intermediate metabolite. inderscience.com
The typical pathway for n-alkane degradation by many microbes begins with the oxidation of the alkane to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. inderscience.com The detection of (E)-Hexadec-9-en-1-ol suggests that the degradation of n-hexadecane by Bacillus cereus DQ01 may involve multiple pathways, potentially including a desaturation step to form an alkene before or after the initial oxidation to an alcohol. inderscience.com The enzymes involved in these microbial pathways are key to understanding and potentially enhancing the bioremediation of hydrocarbon-polluted environments. mdpi.com
Furthermore, some bacteria are known to produce long-chain alkenes through various biosynthetic pathways derived from fatty acid metabolism. frontiersin.orgfrontiersin.org While not directly stating the production of (E)-Hexadec-9-en-1-ol, these pathways highlight the microbial capacity to synthesize and metabolize long-chain unsaturated molecules.
Metabolites in Fungal and Bacterial Secretomes
Secretomes of various fungal and bacterial species are complex mixtures containing a wide array of bioactive secondary metabolites that mediate interactions with other organisms. Among these metabolites, long-chain fatty alcohols like Hexadecen-1-ol, trans-9- play a role in these interactions, particularly in antagonistic relationships such as antibiosis. Research has identified this compound and its isomers in the secretions of certain bacteria and fungi, where they contribute to the antimicrobial properties of the secretome.
Furthermore, trans-9-Hexadecen-1-ol has been reported as a microbial volatile organic compound (MVOC) with documented antifungal activity against the plant pathogen Rhizoctonia solani. unavarra.es While not from a direct secretome analysis, the compound was also found as a major constituent (12.7%) in the essential oil of torch ginger (Etlingera elatior) inflorescence, which displayed antibacterial activity against Gram-positive bacteria such as Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, and Listeria monocytogenes. tandfonline.com
The geometric isomer, (Z)-9-Hexadecen-1-ol (also known as palmitoleyl alcohol), has also been identified in microbial contexts. It has been found in extracts from fungal endophytes and is noted for its diverse biological activities. nih.govcaymanchem.com For instance, (Z)-9-Hexadecen-1-ol is active against the bacterium Streptococcus mutans with a reported Minimum Inhibitory Concentration (MIC) of 1.56 μg/ml. caymanchem.com This isomer has also been detected in phototrophic consortia, indicating its presence across different microbial communities. uni-muenchen.de
The following table summarizes the research findings regarding the presence and bioactivity of trans-9-Hexadecen-1-ol and its cis-isomer in microbial contexts.
| Compound Name | Isomer | Source Organism/Extract | Observed Biological Activity |
| Hexadecen-1-ol, trans-9- | trans (E) | Bacillus gottheilii MSB1 (marine bacterium) | The n-butanol extract containing the compound showed antifungal activity against Alternaria alternata and Fusarium oxysporum, and antibacterial activity against Erwinia carotovora and Ralstonia solanacearum. d-nb.info |
| Hexadecen-1-ol, trans-9- | trans (E) | Torch Ginger (Etlingera elatior) Inflorescence Essential Oil | The essential oil containing the compound exhibited antibacterial activity against Bacillus cereus, B. subtilis, Staphylococcus aureus, and Listeria monocytogenes. tandfonline.com |
| Hexadecen-1-ol, trans-9- | trans (E) | Microbial Volatile Organic Compound (MVOC) | Reported antifungal activity against Rhizoctonia solani. unavarra.es |
| This compound | cis (Z) | Fungal Endophyte | Active against the bacterium Streptococcus mutans. nih.govcaymanchem.com |
| This compound | cis (Z) | Phototrophic Consortia | Identified as a component. uni-muenchen.de |
Advanced Analytical Methodologies for E 9 Hexadecen 1 Ol Research
Electrophysiological Techniques in Chemoreception Studies
Electrophysiological techniques are pivotal in understanding how insects detect and process chemical signals like (E)-9-Hexadecen-1-ol. These methods measure the electrical responses of olfactory sensory neurons (OSNs) to specific odorants, providing direct insights into the sensitivity and selectivity of the insect's olfactory system.
Electroantennography (EAG) for Pheromone Activity Assessment
Electroantennography (EAG) is a widely used technique to measure the summated electrical potential from the entire antenna in response to a volatile stimulus. It serves as a crucial tool for screening the bioactivity of pheromone components and other semiochemicals. The process involves placing an insect's excised antenna between two electrodes and puffing a known concentration of the test compound over it. The resulting depolarization, or EAG response, indicates that the antenna possesses receptors that can detect the compound.
EAG is particularly effective for:
Screening Potential Pheromones: Researchers use EAG to rapidly assess which compounds in a female moth's glandular extract elicit a response in male antennae. researchgate.net
Dose-Response Relationships: By testing a range of concentrations of (E)-9-Hexadecen-1-ol, a dose-response curve can be generated, showing the relationship between stimulus intensity and the magnitude of the antennal response. researchgate.net
Identifying Active Components in Blends: EAG can help identify the most neurologically active components in a complex mixture of volatiles. nih.gov
While EAG confirms the activation of olfactory receptors, it does not provide information on the specific behavioral response (e.g., attraction or repulsion) that the compound might elicit. nih.gov Therefore, EAG results are often a precursor to more detailed behavioral assays.
Table 1: Representative EAG Response Data This table is a generalized representation of typical EAG data and does not reflect a specific study.
| Compound | Concentration (µg) | Mean EAG Response (mV) | Standard Deviation |
|---|---|---|---|
| (E)-9-Hexadecen-1-ol | 1 | 0.8 | 0.2 |
| (E)-9-Hexadecen-1-ol | 10 | 2.5 | 0.5 |
| (E)-9-Hexadecen-1-ol | 100 | 5.1 | 0.8 |
| Control (Hexane) | - | 0.1 | 0.05 |
Isotopic Labeling and Metabolic Tracing Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within an organism. bitesizebio.com In the context of (E)-9-Hexadecen-1-ol research, this methodology allows scientists to unravel the biosynthetic pathways leading to the production of this pheromone.
The process involves introducing a precursor molecule that has been "labeled" with a stable or radioactive isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), or Carbon-14 (¹⁴C)) into the insect or a relevant biological system. bitesizebio.comnih.gov By tracking the incorporation of this label into the final pheromone components, researchers can identify the metabolic intermediates and enzymatic steps involved.
Key applications in (E)-9-Hexadecen-1-ol research include:
Identifying Precursors: Early studies used ¹⁴C-labeled acetate (B1210297) to demonstrate that fatty acids are the fundamental building blocks of moth pheromones. By administering labeled fatty acids like palmitic acid or stearic acid, researchers can determine their role as precursors to the C16 chain of (E)-9-Hexadecen-1-ol.
Elucidating Biosynthetic Pathways: Metabolic tracing helps to map the sequence of enzymatic reactions, including desaturation (creation of double bonds) and reduction, that convert a saturated fatty acid into the specific unsaturated alcohol, (E)-9-Hexadecen-1-ol. frontiersin.org For instance, studies in yeast engineered for fatty alcohol production have shown how different enzymes and gene deletions affect the final product profile, including the formation of 9-hexadecen-1-ol. frontiersin.orgnih.gov
Understanding Enzyme Function: By providing labeled substrates to cell-free extracts or heterologously expressed enzymes (e.g., desaturases, reductases), the specific function and substrate specificity of the enzymes involved in the biosynthesis of (E)-9-Hexadecen-1-ol can be precisely determined.
The analysis of the labeled products is typically performed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid scintillation counting, which can detect the presence and position of the isotopic label in the final molecule. bitesizebio.com
Table 3: Hypothetical Isotopic Labeling Experiment for Pheromone Biosynthesis This table provides a simplified, illustrative example of how isotopic tracing can identify metabolic precursors.
| Labeled Precursor Administered | Analyte | Isotope Incorporation Detected | Inferred Role of Precursor |
|---|---|---|---|
| [¹³C₁₆]-Palmitic Acid | (E)-9-Hexadecen-1-ol | Yes | Direct precursor |
| [¹³C₂]-Acetate | (E)-9-Hexadecen-1-ol | Yes | Fundamental building block (via fatty acid synthesis) |
| [¹³C₁₈]-Stearic Acid | (E)-9-Hexadecen-1-ol | No | Not a direct precursor in this pathway |
Future Research Directions and Theoretical Perspectives
Elucidation of Novel Biosynthetic Enzymes and Genetic Determinants
The biosynthesis of (E)-9-Hexadecen-1-ol is a complex process involving a series of enzymatic reactions. While key enzyme classes such as desaturases and fatty acyl reductases (FARs) have been identified as crucial players, the specific enzymes and their genetic underpinnings are not fully elucidated. mdpi.comncsu.edu Future research will likely focus on the discovery and characterization of novel enzymes involved in this pathway.
Genome mining is a powerful strategy for identifying new biosynthetic gene clusters (BGCs). biorxiv.org By searching for homologs of known fatty acid modifying enzymes in the genomes of insects that produce (E)-9-Hexadecen-1-ol, researchers can pinpoint candidate genes. Subsequent functional characterization of these genes through heterologous expression and in vitro assays will be essential to confirm their roles. For instance, some studies have already successfully used biotechnological methods to produce pheromone compounds like (Z)-11-hexadecen-1-ol and (Z)-9-tetradecen-1-ol in engineered yeast, demonstrating the potential of this approach. researchgate.net
Furthermore, understanding the regulatory networks that control the expression of these biosynthetic genes is a key area for future investigation. This includes identifying transcription factors that respond to developmental and environmental cues to modulate pheromone production.
Advanced Understanding of Chemoreceptor-Ligand Interactions
The perception of (E)-9-Hexadecen-1-ol by insects is mediated by specific chemoreceptors located in the olfactory sensory neurons of their antennae. mdpi.com A significant frontier in pheromone research is to gain a more detailed understanding of the interactions between (E)-9-Hexadecen-1-ol and its cognate receptors at a molecular level.
High-throughput screening assays are becoming increasingly valuable for identifying ligands for uncharacterized chemoreceptors. nih.gov Techniques like differential scanning fluorimetry can be used to screen libraries of compounds, including pheromone components and their analogs, to identify those that bind to specific receptor proteins. nih.gov This approach can accelerate the process of matching pheromones to their receptors.
Molecular docking simulations can provide insights into the binding pocket of the receptor and the specific amino acid residues that interact with the pheromone molecule. usda.gov This information is crucial for understanding the basis of receptor specificity and can guide the design of synthetic analogs with enhanced or antagonistic activity. The concept of "flux detectors" versus "concentration detectors" in chemoreception suggests that the temporal dynamics of the receptor's response are critical, and future models will need to incorporate these complexities. researchgate.net
Modeling of Semiochemical Dispersal and Perception in Natural Environments
The effective range and impact of a semiochemical like (E)-9-Hexadecen-1-ol are heavily influenced by how it disperses in the environment. Future research will increasingly rely on sophisticated models to simulate the dispersal of pheromone plumes under various environmental conditions. These models will need to account for factors such as wind speed and direction, temperature, humidity, and vegetation structure, all of which can affect the shape and concentration of the pheromone plume.
By integrating these models with our understanding of insect flight behavior and sensory physiology, we can better predict how insects locate a pheromone source. This has practical implications for pest management strategies that utilize pheromones, such as mating disruption and mass trapping. researchgate.net
Exploration of Undiscovered Biological Roles in Diverse Taxa
While (E)-9-Hexadecen-1-ol is well-established as a sex pheromone in many lepidopteran species, its biological roles in other taxa remain largely unexplored. There is evidence to suggest that long-chain fatty alcohols and their derivatives serve as semiochemicals in a wide range of organisms. For example, hexadecen-1-ol has been identified in birds. oup.com
Future research should aim to investigate the presence and function of (E)-9-Hexadecen-1-ol in a broader array of insect orders and even in other animal classes. This could reveal novel ecological interactions and communication systems. For example, it might act as an attractant for predators or parasitoids, or it could have antimicrobial or antifungal properties in certain contexts. mdpi.com
Integration of Omics Data for Systems-Level Understanding of (E)-9-Hexadecen-1-ol Metabolism and Function
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the biology of (E)-9-Hexadecen-1-ol at a systems level. azolifesciences.combioscipublisher.comresearchgate.net Integrating these different data types can provide a holistic view of how this compound is produced, perceived, and how it influences the organism's physiology and behavior. mdpi.comenergy.gov
For example, by combining transcriptomic data from pheromone glands with metabolomic data, researchers can identify the complete set of genes and metabolites involved in pheromone biosynthesis. bioscipublisher.com This integrated approach can reveal novel enzymes and pathways that might be missed by more targeted studies. azolifesciences.com Machine learning algorithms are becoming essential tools for analyzing these large and complex datasets to identify meaningful patterns and relationships. bioscipublisher.com
Development of Novel Biocatalytic Platforms for Stereoselective Production of Hexadecen-1-ols
The chemical synthesis of stereochemically pure pheromones like (E)-9-Hexadecen-1-ol can be challenging and expensive. Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, offers a promising alternative for the sustainable and stereoselective production of these compounds. nih.govresearchgate.net
Future research will focus on the development of novel biocatalytic platforms for the production of (E)-9-Hexadecen-1-ol and other hexadecen-1-ols. This includes the discovery and engineering of enzymes with improved activity, stability, and stereoselectivity. nih.gov For instance, cytochrome P450 enzymes show promise for the oxyfunctionalization of hydrocarbons with high specificity. uct.ac.za The combination of different types of catalysts, such as biocatalysts and organocatalysts, in one-pot procedures is also a fascinating area of development. researchgate.net
Metabolic engineering of microorganisms like yeast or bacteria to produce pheromones is another exciting avenue. google.comresearchgate.net By introducing the necessary biosynthetic genes into a microbial host, it may be possible to create "cell factories" for the large-scale and cost-effective production of (E)-9-Hexadecen-1-ol. researchgate.net
Q & A
Basic: How can trans-9-hexadecen-1-ol be accurately quantified in biological matrices such as blood serum?
Methodological Answer:
Quantification in biological samples requires gas chromatography-mass spectrometry (GC-MS) with isotope dilution for precision. Serum samples are typically extracted using liquid-liquid partitioning (e.g., hexane:isopropanol mixtures) to isolate lipids. Derivatization via methylation (e.g., BF₃-methanol) enhances volatility for GC separation. Trans-9-hexadecen-1-ol is identified using retention time alignment (e.g., ~24.65 min) and mass spectral matching (base ion m/z 240) . Calibration curves with deuterated internal standards (e.g., d₃-trans-9-hexadecen-1-ol) correct for matrix effects. This approach was validated in studies correlating serum trans-fatty acids with inflammatory markers like hs-CRP .
Basic: What methodologies are employed to analyze the hydrocarbon composition of trans-9-hexadecen-1-ol in biofuel research?
Methodological Answer:
Catalytic deoxygenation experiments involve reacting trans-9-hexadecen-1-ol with acid/base catalysts (e.g., H-ZSM-5 or CaO) under controlled temperatures (250–400°C). Hydrocarbon profiles are analyzed via high-resolution GC with flame ionization detection (FID). Key metrics include:
- Hydrocarbon classes : Alkane/alkene ratios (67–76% alkanes, 16–24% alkenes in bio-oil fractions) .
- Boiling-point distribution : Simulated distillation (SimDist) aligns fractions with diesel (C12–C18 hydrocarbons, 69–76% concentration) .
- Oxygen content : FT-IR or elemental analysis detects residual oxygenated compounds (<11% in optimized conditions) .
Basic: What are the optimal GC-MS parameters for detecting trans-9-hexadecen-1-ol in plant extracts, and how can co-eluting compounds be resolved?
Methodological Answer:
Optimal GC-MS conditions include:
- Column : Polar stationary phase (e.g., DB-WAX, 30 m × 0.25 mm ID).
- Oven program : 50°C (2 min) → 10°C/min → 240°C (10 min).
- Ionization : Electron impact (EI) at 70 eV, monitoring m/z 240 (molecular ion) and fragment ions (e.g., m/z 55, 69).
Co-elution challenges (e.g., with cis-isomers or phytol derivatives) are addressed using: - Tandem MS (MS/MS) for selective ion transitions.
- Multidimensional GC (GC×GC) for enhanced peak capacity .
Advanced: How can stereochemical purity of trans-9-hexadecen-1-ol be ensured during synthesis for pheromone studies?
Methodological Answer:
Stereoselective synthesis via Wittig reaction ensures trans-configuration:
- Reagents : Triphenylphosphine ylides derived from palmitic acid derivatives.
- Stereocontrol : Use of non-polar solvents (e.g., dichloromethane) and low temperatures (−20°C) to favor trans-alkene formation.
- Validation : ¹H-NMR coupling constants (J = 15–17 Hz for trans double bonds) and chiral GC columns (e.g., β-cyclodextrin phases) confirm purity (>98%) .
Applications include pheromone mimicry in pest management, where even 2% cis-contaminants reduce field efficacy .
Advanced: What experimental strategies assess the antioxidant activity of trans-9-hexadecen-1-ol in phytochemical studies?
Methodological Answer:
- DPPH/ABTS assays : Measure radical scavenging activity (IC₅₀ values) in methanolic extracts.
- Cellular models : Use murine macrophages (RAW 264.7) to quantify suppression of ROS (e.g., via fluorescence probes like DCFH-DA).
- Synergistic effects : Co-analysis with phenolic antioxidants (e.g., 2,4-bis(tert-butyl)phenol) using LC-MS to identify interaction pathways .
Advanced: What mechanistic insights explain the role of trans-9-hexadecen-1-ol in catalytic deoxygenation for biofuel production?
Methodological Answer:
Trans-9-hexadecen-1-ol undergoes decarboxylation/decarbonylation on acidic catalysts (e.g., H-ZSM-5):
Protonation : Carbocation formation at the β-position.
C–C cleavage : Releases CO/CO₂ and generates alkenes (e.g., pentadecene).
Hydrogen transfer : Metal catalysts (e.g., Ni/MoS₂) stabilize intermediates, reducing coke formation.
Kinetic studies show activation energies of ~120 kJ/mol, with selectivity influenced by pore structure and acidity .
Advanced: How can discrepancies between dietary trans-fat intake estimates (questionnaires) and direct serum measurements of trans-9-hexadecen-1-ol be resolved?
Methodological Answer:
Discrepancies arise due to:
- Underreporting naires : Biomarker validation (e.g., serum trans-9-hexadecen-1-ol levels) corrects for recall bias.
- Inter-individual metabolism : Use compartmental modeling to account for absorption/elimination rates.
- Confounding factors : Multivariate regression adjusts for covariates like age, BMI, and genetic polymorphisms (e.g., FADS1/2). Studies combining NHANES data with GC-MS serum analysis reduced error margins by 30–40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
